4-(Pyrimidin-2-yl)benzimidamide hydrochloride
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Overview
Description
4-(Pyrimidin-2-yl)benzimidamide hydrochloride is a chemical compound that features a pyrimidine ring attached to a benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)benzimidamide hydrochloride typically involves the reaction of pyrimidine derivatives with benzimidamide under specific conditions. One common method includes the use of a coupling reaction between 2-aminopyrimidine and benzimidamide in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)benzimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(Pyrimidin-2-yl)benzimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)benzimidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.
Benzimidazole derivatives: Known for their diverse biological activities, including antiviral and anticancer effects.
Uniqueness
4-(Pyrimidin-2-yl)benzimidamide hydrochloride is unique due to its specific combination of a pyrimidine ring and a benzimidamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H11ClN4 |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N4.ClH/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11;/h1-7H,(H3,12,13);1H |
InChI Key |
FZCQMEQDNBENLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=N)N.Cl |
Origin of Product |
United States |
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